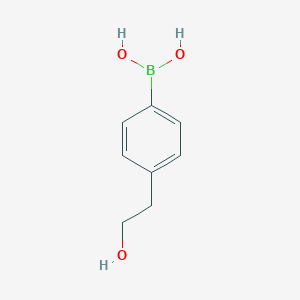

4-(2-Hydroxyethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-hydroxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXBZMDDTQEGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436399 | |

| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137756-89-9 | |

| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Hydroxyethyl)phenylboronic acid (CAS: 137756-89-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in various fields of chemical and biomedical research. Its unique structure, featuring both a boronic acid moiety and a hydroxyethyl group, imparts properties that make it a valuable building block in organic synthesis and a functional component in the design of advanced materials and therapeutic systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 137756-89-9 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁BO₃ | [1][2][3][5] |

| Molecular Weight | 165.98 g/mol | [1][2][5] |

| Appearance | White to Yellow Solid | [2] |

| Melting Point | Not available (N/A) | [2] |

| Boiling Point (Predicted) | 359.9 ± 44.0 °C at 760 Torr | [2][5] |

| Density (Predicted) | 1.20 ± 0.10 g/cm³ (at 20.00 °C, 760 Torr) | [2] |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. The hydroxyethyl group enhances solubility in aqueous environments. | [5] |

| Storage | Store in a refrigerator (2 to 8 °C) under an inert atmosphere. | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the conversion of a corresponding aryl halide, such as 4-bromophenylethanol, into the boronic acid. A general synthetic workflow is depicted below.

Experimental Protocol: General Synthesis of a Hydroxyphenylboronic Acid

-

Protection of the Hydroxyl Group: The starting material, a substituted bromophenol, is protected to prevent interference from the acidic proton of the hydroxyl group during the subsequent steps. This can be achieved using various protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl ethers.

-

Formation of the Organometallic Reagent: The protected bromophenol is then converted into an organometallic reagent. This is typically done either through a Grignard reaction using magnesium turnings or through lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures.

-

Borylation: The resulting Grignard or organolithium reagent is reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

-

Hydrolysis and Deprotection: The reaction mixture is then quenched with an acidic aqueous solution. This step hydrolyzes the borate ester to the corresponding boronic acid and simultaneously removes the protecting group from the hydroxyl moiety.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure hydroxyphenylboronic acid.

Applications in Research and Drug Development

This compound and its derivatives are of particular interest in drug development due to the unique reactivity of the boronic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures found in many pharmaceutical compounds.[5]

Experimental Protocol: General Suzuki-Miyaura Coupling

A typical Suzuki-Miyaura coupling reaction involves the following steps:

-

Reaction Setup: A reaction vessel is charged with the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Sialic Acid Targeting in Cancer Therapy

Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is exploited for targeting cancer cells. Many cancer cells overexpress sialic acid on their surfaces, which contains a diol moiety. Phenylboronic acid derivatives can selectively bind to these sialic acid residues, enabling the targeted delivery of therapeutic agents to tumors.[6][7] The binding affinity is pH-dependent, with stronger binding observed in the slightly acidic tumor microenvironment.[8]

A study on the interaction between phenylboronic acid (PBA) and sialic acid (Neu5Ac) revealed a conditional stability constant of the phenylboronate ester at pH 7.4 to be 11.4 M⁻¹.[6] This interaction forms the basis for designing drug delivery systems where this compound can act as a targeting ligand on nanoparticles or drug conjugates.

pH-Responsive Drug Delivery Systems

The reversible nature of the boronate ester bond with diols is also pH-sensitive. This property has been utilized to create "smart" drug delivery systems that release their therapeutic payload in response to the acidic environment of tumors or specific intracellular compartments like endosomes and lysosomes.[9][10][11] Nanoparticles functionalized with this compound can be designed to be stable at physiological pH (7.4) and to disassemble or release their cargo at lower pH values.

A study on emodin-loaded nanoparticles functionalized with a phenylboronic acid homopolymer demonstrated a pH-dependent drug release profile.[9][11][12] While this study did not use the exact 4-(2-hydroxyethyl) derivative, the principle remains the same. The data below illustrates a typical pH-responsive release profile.

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |

| 2 | ~10 | ~25 |

| 6 | ~18 | ~45 |

| 12 | ~25 | ~60 |

| 24 | ~30 | ~75 |

Note: This data is illustrative and based on a similar phenylboronic acid derivative.[9]

Potential Effects on Signaling Pathways

While this compound is primarily utilized as a targeting moiety in drug delivery systems, the parent compound, phenylboronic acid (PBA), has been shown to have direct biological effects. Studies have indicated that PBA can inhibit the migration of prostate cancer cells by affecting key components of cell signaling pathways that regulate actin dynamics, such as the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42).[9]

It is important to note that the direct effects of this compound on intracellular signaling pathways have not been extensively studied. Its primary role in drug development is as a component of a larger therapeutic system, where the encapsulated or conjugated drug is the primary modulator of cellular signaling.

Conclusion

This compound is a valuable and versatile compound for researchers, scientists, and drug development professionals. Its utility in the synthesis of complex molecules via the Suzuki-Miyaura coupling, combined with its unique ability to interact with diols in a pH-sensitive manner, makes it a powerful tool for creating targeted and responsive drug delivery systems. While further research is needed to fully elucidate its specific physicochemical properties and direct biological activities, the existing body of knowledge highlights its significant potential in the advancement of medicinal chemistry and cancer therapy.

References

- 1. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. CAS 137756-89-9 this compound 137756899 | Chemical e-data Search [en.chem-edata.com]

- 4. parchem.com [parchem.com]

- 5. (4-(2-Hydroxyethyl)phenyl)boronic acid [myskinrecipes.com]

- 6. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. [PDF] Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. | Semantic Scholar [semanticscholar.org]

4-(2-Hydroxyethyl)phenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 4-(2-Hydroxyethyl)phenylboronic Acid: Properties, Applications, and Protocols for Advanced Research

Executive Summary

This compound is a versatile bifunctional organoboron compound that has garnered significant attention across several scientific disciplines. Characterized by a phenylboronic acid moiety and a hydroxyethyl substituent, it serves as a critical building block in synthetic organic chemistry and a functional ligand in biomedical applications. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures foundational to many pharmaceutical agents.[1] Furthermore, the inherent ability of the boronic acid group to form reversible covalent bonds with diols makes it an invaluable tool for developing targeted drug delivery systems and advanced biosensors.[2][3] This guide provides a comprehensive overview of its chemical properties, core applications, and a detailed, field-proven experimental protocol for its use, designed for researchers, chemists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a stable, solid compound under standard laboratory conditions. The presence of both a boronic acid group and a hydroxyl group imparts unique solubility and reactivity characteristics, making it particularly useful in both organic and aqueous-phase reactions.[1]

Chemical Structure

The molecular structure features a benzene ring substituted at the 1- and 4-positions with a boronic acid [-B(OH)₂] group and a 2-hydroxyethyl [-CH₂CH₂OH] group, respectively.

Caption: Chemical structure of this compound.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁BO₃ | [1][4] |

| Molecular Weight | 165.98 g/mol | [1][4][5] |

| CAS Number | 137756-89-9 | [4][5] |

| Appearance | Off-white solid/powder | [1] |

| Purity | ≥97% (typical) | [4] |

| Boiling Point | 359.9°C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, under inert gas | [1][4] |

Synthesis and Safe Handling

Synthetic Overview

Commercial synthesis of substituted phenylboronic acids typically follows one of two robust pathways:

-

Grignard Reagent Pathway : This classic method involves the formation of a Grignard reagent from a protected 4-bromo-phenylethanol, which then reacts with a trialkyl borate (e.g., trimethyl borate) followed by acidic hydrolysis to yield the boronic acid.[6] Protecting the hydroxyl group is crucial to prevent interference with the Grignard formation.

-

Palladium-Catalyzed Borylation : A more modern and highly efficient approach is the palladium-catalyzed cross-coupling of a protected 4-bromo-phenylethanol with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by deprotection.[6][7] This method offers excellent functional group tolerance.

Handling and Storage Recommendations

As a standard laboratory chemical, this compound should be handled by trained personnel in a well-ventilated area, preferably a fume hood.[5]

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Storage : To ensure long-term stability and prevent degradation via dehydration (which can lead to the formation of boroxines), the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1][4]

-

Incompatibilities : Avoid strong oxidizing agents.

Key Applications in Research and Development

The dual functionality of this molecule makes it a powerful tool in both synthetic chemistry and bio-organic applications.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[8] this compound is an excellent coupling partner for introducing the 4-(2-hydroxyethyl)phenyl moiety into a target molecule.

Causality of the Catalytic Cycle : The reaction's efficacy hinges on a well-defined palladium catalytic cycle. The base is not merely a spectator; it is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the critical transmetalation step.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Targeted Drug Delivery and Bioconjugation

Phenylboronic acid (PBA) and its derivatives are known to interact with molecules containing cis-1,2 or -1,3 diols to form reversible five- or six-membered cyclic boronate esters.[2] This property is exploited in drug delivery to target cells that overexpress diol-containing molecules, such as sialic acid, which is a common feature on the surface of many cancer cells.[3]

Mechanism of Targeting : A nanoparticle or other drug carrier functionalized with this compound can selectively bind to sialic acid residues on a tumor cell membrane. This interaction enhances cellular uptake of the therapeutic payload, increasing efficacy while minimizing off-target effects.[2][10] The hydroxyethyl group can improve the aqueous solubility and bioavailability of the drug delivery system.[1]

Caption: PBA-functionalized nanoparticle targeting a cancer cell.

Experimental Protocol: A Validated Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the coupling of this compound with a generic aryl bromide.

Rationale : Palladium(II) acetate is chosen as a stable, easy-to-handle precatalyst that is reduced in situ to the active Pd(0) species.[11] Potassium carbonate serves as an effective and economical base to facilitate the formation of the boronate. A mixed solvent system of ethanol and water provides good solubility for both the organic substrates and the inorganic base, promoting an efficient reaction.[12]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Aryl Bromide (Ar-Br) | - | 1.0 equiv. | 1.0 |

| This compound | 165.98 | 183 mg | 1.1 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |

| Ethanol (95%) | - | 4 mL | - |

| Deionized Water | - | 3 mL | - |

Step-by-Step Methodology

-

Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.1 mmol, 183 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Solvent Addition : Add 4 mL of 95% ethanol and 3 mL of deionized water to the flask.

-

Inert Atmosphere : Seal the flask with a septum. Degas the mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[11]

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 mmol, 4.5 mg). The solution will typically turn dark brown or black, indicating the formation of the active catalyst.

-

Reaction Execution : Place the flask in a preheated oil bath at 70-80°C. Allow the reaction to stir vigorously for 2-4 hours.

-

Monitoring (Self-Validation) : Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). A successful reaction will show the consumption of the starting aryl bromide and the appearance of a new, typically less polar, product spot.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying : Wash the combined organic extracts with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and adaptable chemical entity. Its well-established role in Suzuki-Miyaura coupling continues to empower the synthesis of novel small molecules for drug discovery.[13][14] Looking forward, its application in the realm of targeted therapeutics and diagnostics is poised for significant growth. The unique diol-binding capability of the boronic acid moiety, combined with the favorable physicochemical properties imparted by the hydroxyethyl group, makes it an ideal candidate for the design of next-generation smart materials, stimuli-responsive drug delivery systems, and highly sensitive biosensors. Further exploration into its use in bioconjugation chemistry will undoubtedly unlock new avenues for scientific innovation.

References

- 1. (4-(2-Hydroxyethyl)phenyl)boronic acid [myskinrecipes.com]

- 2. japsonline.com [japsonline.com]

- 3. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. [PDF] Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. | Semantic Scholar [semanticscholar.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-(2-Hydroxyethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)phenylboronic acid is a member of the versatile class of organic compounds known as boronic acids. These compounds and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties, particularly their ability to form reversible covalent bonds with diols. This property makes them valuable as sensors, in drug delivery systems, and as crucial reagents in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and logical workflows.

Core Physical Properties

General Properties

| Property | Value | Source |

| CAS Number | 137756-89-9 | |

| Molecular Formula | C₈H₁₁BO₃ | [1] |

| Molecular Weight | 165.98 g/mol | [1] |

| Physical State | Solid (White to Yellow) | [1] |

Thermal and Density Properties

| Property | Value | Notes | Source |

| Melting Point | Not Available | Data for the related compound 4-(hydroxymethyl)phenylboronic acid is 251-256 °C. | [1] |

| Boiling Point | 359.9 ± 44.0 °C | Predicted value at 760 Torr. | [1] |

| Density | 1.20 ± 0.10 g/cm³ | Predicted value at 20.00 °C. | [1] |

Solubility and Acidity

| Property | Value | Notes | Source |

| Solubility | Not Available | Phenylboronic acids are generally soluble in many polar organic solvents and have low solubility in nonpolar solvents like hexanes.[2] | |

| pKa | Not Available | The pKa of phenylboronic acid is 8.83.[2] The acidity of arylboronic acids is influenced by substituents on the phenyl ring. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be inferred from data on analogous compounds.

Expected ¹H NMR Chemical Shifts

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl group, and the hydroxyl protons. The aromatic protons would appear in the range of 7.0-8.0 ppm. The methylene protons adjacent to the phenyl ring and the hydroxyl group would likely appear as triplets in the ranges of 2.7-2.9 ppm and 3.6-3.8 ppm, respectively. The hydroxyl protons of the boronic acid and the ethyl group would be broad singlets and their chemical shifts can vary depending on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons are expected to resonate in the region of 125-140 ppm. The carbon of the methylene group attached to the aromatic ring would be expected around 40 ppm, while the carbon attached to the hydroxyl group would be further downfield, around 63 ppm.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound, as well as for its application in chemical reactions.

Synthesis of Arylboronic Acids (General Protocol)

A common method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

Workflow for the Synthesis of an Arylboronic Acid

Caption: General workflow for the synthesis of arylboronic acids.

Detailed Methodology:

-

Formation of the Grignard Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of the corresponding aryl halide (e.g., 4-(2-bromoethyl)bromobenzene) in a dry ether solvent (e.g., diethyl ether or THF) is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

-

Reaction with Trialkyl Borate: The Grignard solution is cooled to a low temperature (typically -78 °C) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same dry solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Acidic Workup: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄) at 0 °C. This hydrolyzes the borate ester to the boronic acid.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or solvent mixture.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This compound is a valuable coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

References

A Technical Guide to the Solubility of 4-(2-Hydroxyethyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-hydroxyethyl)phenylboronic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds, outlines robust experimental protocols for solubility determination, and discusses the underlying chemical principles that govern the solubility of phenylboronic acid derivatives. This document is intended to empower researchers in drug development and synthetic chemistry with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: The Significance of Solubility in Application

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is instrumental in the formation of carbon-carbon bonds. The 2-hydroxyethyl substituent introduces a polar functional group that can influence the molecule's physicochemical properties, including its solubility, and offers a potential site for further chemical modification.

A thorough understanding of a compound's solubility is paramount for its successful application. In process chemistry, solubility dictates the choice of solvent for reactions, influencing reaction kinetics, yield, and purity. For purification, differential solubility is the basis of crystallization. In drug development, the solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its formulation, bioavailability, and overall efficacy. This guide provides the necessary theoretical and practical framework for addressing the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₃ | --INVALID-LINK-- |

| Molecular Weight | 165.98 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, inert atmosphere | --INVALID-LINK-- |

Expected Solubility Profile: Insights from Analogous Compounds

Phenylboronic acid itself is soluble in most polar organic solvents but exhibits poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[1] Studies on phenylboronic acid have shown it has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3] The presence of the hydroxyl group in the 2-hydroxyethyl substituent is expected to increase the polarity of this compound compared to phenylboronic acid. This increased polarity, and the ability to act as a hydrogen bond donor and acceptor, will likely enhance its solubility in polar protic and aprotic solvents.

Table of Expected Solubility Trends:

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Protic Solvents | Methanol, Ethanol, Water | High | The hydroxyl group and boronic acid moiety can form hydrogen bonds with protic solvents. |

| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile, Acetone, THF | Moderate to High | The polar nature of these solvents can solvate the polar functional groups of the molecule. Phenylboronic acid shows high solubility in acetone.[2][3] |

| Ethers | Diethyl ether, Dioxane | Moderate | Phenylboronic acid has high solubility in ethers.[2][3] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | Phenylboronic acid has moderate solubility in chloroform.[2][3] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents is not conducive to solvating the polar functional groups. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | Phenylboronic acid has very low solubility in hydrocarbons.[2][3] |

It is crucial to recognize that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[1] This equilibrium can be influenced by the solvent and temperature, which can in turn affect the observed solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, experimental determination is necessary. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of solid compounds in liquids.[4][5]

The Dynamic Method for Solubility Determination

This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is systematically increased. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition.

Caption: Workflow for the dynamic method of solubility determination.

Detailed Experimental Protocol

-

Sample Preparation :

-

Accurately weigh a specific amount of this compound into a jacketed glass vessel.

-

Add a known mass of the desired organic solvent to the vessel. The composition of the mixture should be recorded with high precision.

-

-

Heating and Stirring :

-

Place the vessel in a temperature-controlled bath.

-

Begin stirring the mixture vigorously to ensure it remains homogeneous.

-

Heat the sample at a slow and constant rate, for example, 0.1 K per minute.[5]

-

-

Turbidity Monitoring :

-

Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, with a luminance probe that measures the intensity of light passing through the sample.[5]

-

-

Equilibrium Temperature Determination :

-

The temperature at which the last solid particles dissolve and the solution becomes clear is the equilibrium solubility temperature for that specific composition. A sharp increase in light intensity will be observed with a luminance probe at this point.[5]

-

-

Data Collection :

-

Repeat the experiment with different compositions of this compound and the solvent to generate a series of data points.

-

-

Data Analysis :

-

Plot the mole fraction of the solute against the equilibrium temperature to construct a solubility curve. This curve provides a quantitative representation of the solubility of this compound in the chosen solvent over a range of temperatures.

-

Application in Synthesis: The Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The choice of solvent is critical for the success of this reaction, as it must be able to dissolve the boronic acid, the coupling partner (typically an aryl halide), the palladium catalyst, and the base.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Commonly used solvent systems for Suzuki-Miyaura reactions involving polar substrates include mixtures of toluene, ethanol, and water, or polar aprotic solvents like dioxane or THF with water. The aqueous component is often necessary to dissolve the inorganic base. A solvent system where all components are at least partially soluble is crucial for efficient reaction kinetics.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

-

Precautionary Statements : Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[6][7]

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air.[6]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[6][7][8][9]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data is sparse, a strong predictive understanding can be gained from the behavior of analogous compounds. The provided experimental protocol for the dynamic method offers a clear pathway for researchers to determine precise solubility data for their specific applications. A thorough understanding and experimental determination of solubility are critical for optimizing synthetic routes, purification processes, and formulation development involving this versatile compound.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-(2-Hydroxyethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and robust synthetic route for 4-(2-hydroxyethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on a three-step sequence involving protection, borylation, and deprotection, ensuring high yields and purity of the final product.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of compounds, particularly in the realm of drug discovery where they serve as crucial fragments for Suzuki-Miyaura cross-coupling reactions. The presence of both a boronic acid moiety and a primary alcohol offers synthetic versatility for further functionalization. This guide details a reliable pathway starting from the commercially available 2-(4-bromophenyl)ethanol.

Overall Synthesis Route

The synthesis of this compound is most effectively achieved through a three-step process designed to protect the reactive hydroxyl group during the borylation step. The overall transformation is depicted below:

Caption: Overall synthetic strategy for this compound.

Step 1: Protection of the Hydroxyl Group

To prevent interference of the acidic hydroxyl proton with the subsequent borylation reaction, it is first protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust under the conditions of the Miyaura borylation and can be selectively removed later.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)ethan-1-ol tert-butyldimethylsilyl ether

-

To a solution of 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

-

To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected intermediate.

| Reactant/Reagent | Molar Eq. |

| 2-(4-Bromophenyl)ethanol | 1.0 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.2 |

| Imidazole | 2.5 |

| N,N-Dimethylformamide (DMF) | - |

Table 1: Reagent stoichiometry for the protection step.

Step 2: Miyaura Borylation

The protected intermediate undergoes a palladium-catalyzed Miyaura borylation to introduce the boronic ester functionality. This reaction is highly efficient and tolerates a wide range of functional groups.

Experimental Protocol: Synthesis of 4-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid, pinacol ester

-

In a Schlenk flask, combine the TBDMS-protected 2-(4-bromophenyl)ethanol (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 1.5 eq).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired boronic ester.

| Reactant/Reagent | Molar Eq. |

| 2-(4-Bromophenyl)ethan-1-ol tert-butyldimethylsilyl ether | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 |

| Potassium acetate (KOAc) | 1.5 |

| Pd(dppf)Cl₂ | 0.03 |

| 1,4-Dioxane | - |

Table 2: Reagent stoichiometry for the Miyaura borylation step.

Caption: Experimental workflow for the Miyaura borylation step.

Step 3: Deprotection of the Silyl Ether

The final step involves the selective removal of the TBDMS protecting group to unveil the hydroxyl functionality, yielding the target this compound. Tetra-n-butylammonium fluoride (TBAF) is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of this compound

-

Dissolve the silyl-protected boronic ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 eq) dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or by forming a transient adduct with a diol (e.g., diethanolamine) to facilitate purification, followed by hydrolysis to release the pure boronic acid.[1][2] An alternative purification method involves an acid-base extraction.[3]

| Reactant/Reagent | Molar Eq. |

| 4-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid, pinacol ester | 1.0 |

| Tetra-n-butylammonium fluoride (TBAF) (1M in THF) | 1.1 - 1.5 |

| Tetrahydrofuran (THF) | - |

Table 3: Reagent stoichiometry for the deprotection step.

Alternative Borylation Method: Grignard Reaction

An alternative to the Miyaura borylation is the use of a Grignard reagent. This classic method involves the formation of an organomagnesium compound followed by reaction with a trialkyl borate.

Experimental Protocol: Grignard-based Synthesis of 4-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid

-

Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.

-

Add a solution of the TBDMS-protected 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reagent formation.

-

After the Grignard reagent has formed, cool the reaction mixture to -78 °C.

-

Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

-

Perform an acidic workup (e.g., with 1 M HCl) to hydrolyze the borate ester.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the crude boronic acid as described in the deprotection section.

| Reactant/Reagent | Molar Eq. |

| 2-(4-Bromophenyl)ethan-1-ol tert-butyldimethylsilyl ether | 1.0 |

| Magnesium turnings | 1.2 |

| Triisopropyl borate | 1.5 |

| Tetrahydrofuran (THF) | - |

Table 4: Reagent stoichiometry for the Grignard-based borylation.

Caption: Comparison of Grignard and Miyaura borylation pathways.

Characterization Data

The final product, this compound, and its intermediates should be characterized by standard analytical techniques.

| Compound | Expected ¹H NMR Signals (indicative) | Expected ¹¹B NMR Signal |

| Protected Intermediate | Aromatic protons, -CH₂-CH₂-O-, TBDMS signals (tert-butyl and methyl) | N/A |

| Boronic Ester | Aromatic protons, -CH₂-CH₂-O-, TBDMS signals, pinacol methyls | ~30 ppm |

| Final Product | Aromatic protons, -CH₂-CH₂-OH, B(OH)₂ protons (broad) | ~28-30 ppm |

Table 5: Expected NMR Spectroscopic Data.

Mass spectrometry (e.g., ESI-MS) should be used to confirm the molecular weight of the products at each stage.

Conclusion

This guide outlines a reliable and well-precedented synthetic route to this compound. The three-step sequence of protection, Miyaura borylation, and deprotection offers a high-yielding and scalable method suitable for laboratory and potential industrial applications. The alternative Grignard route provides a classic, albeit potentially lower-yielding, pathway. Careful execution of the described experimental protocols and purification techniques will ensure the successful synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of 4-(2-Hydroxyethyl)phenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

Boronic acids and their derivatives are indispensable tools in modern chemical synthesis, materials science, and drug development. Their utility as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, is well-established.[1][2] Furthermore, their unique ability to form reversible covalent complexes with diols has positioned them at the forefront of saccharide sensing and targeted drug delivery systems.[3]

4-(2-Hydroxyethyl)phenylboronic acid is a bifunctional reagent of increasing interest, featuring both a reactive boronic acid moiety and a nucleophilic hydroxyethyl group. This structure allows for its participation in traditional cross-coupling reactions while offering a secondary site for further functionalization or intramolecular interactions. However, like many organoboron compounds, its chemical integrity is susceptible to specific degradation pathways. The reliability and reproducibility of experimental outcomes are directly contingent upon the stability of this reagent.

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. We will delve into its primary degradation mechanisms, provide field-proven storage and handling protocols, and outline analytical methodologies for assessing its purity and long-term stability.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application. The presence of both the Lewis acidic boronic acid group and the polar hydroxyethyl substituent dictates its solubility, reactivity, and stability profile.

| Property | Value |

| CAS Number | 137756-89-9[4] |

| Molecular Formula | C₈H₁₁BO₃[4] |

| Molecular Weight | 165.98 g/mol [4] |

| Appearance | White to off-white solid/powder[5] |

| Melting Point | 251-256 °C |

| Purity (Typical) | ≥95-97%[4] |

Core Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidation, dehydration, and protodeboronation. Understanding these pathways is critical for minimizing degradation and ensuring the reagent's efficacy.

Oxidative Deboronation

This is one of the most significant degradation pathways for arylboronic acids, particularly in biological or non-inert chemical environments.[6] The carbon-boron (C-B) bond is prone to attack by reactive oxygen species (ROS), such as hydrogen peroxide, leading to oxidative cleavage.[7][8] This reaction converts the boronic acid into the corresponding phenol (in this case, 4-(2-hydroxyethyl)phenol) and boric acid.[7][9] The rate-limiting step is believed to be the migration of the carbon atom from the boron to the oxygen.[7] The presence of trace metal impurities can catalyze this oxidative process.

Dehydration to Boroxine

A common and often reversible process for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[3][10][11] This equilibrium reaction is driven by the removal of water, which can occur upon heating or prolonged storage in a non-anhydrous environment.[11][12] While boroxine formation can complicate quantification and may alter reactivity in some applications, the process is often reversible upon exposure to water.[2]

Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom. While generally slower than oxidation, this pathway can occur in aqueous solutions, particularly under acidic or basic conditions.[6][13] For this compound, this would result in the formation of 2-phenylethanol.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the chemical integrity of this compound. The primary objectives are to mitigate exposure to oxygen, moisture, and excessive heat.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of solid this compound to minimize degradation.

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Refrigerate at 2-8°C (36-46°F)[4] | Reduces the rate of all chemical degradation pathways, including oxidation and thermal decomposition.[13] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon)[13][14] | Prevents oxidative deboronation by displacing atmospheric oxygen, a key reactant in the primary degradation pathway.[7] |

| Moisture | Keep in a tightly sealed container in a dry location[14][15][16] | Minimizes exposure to atmospheric moisture, which can facilitate protodeboronation and affect the boroxine equilibrium. |

| Light | Protect from direct sunlight[15] | While not as critical as atmosphere and temperature, prolonged UV exposure can potentially contribute to radical-mediated degradation. |

| Container | Use original, well-sealed manufacturer's container or chemically inert glass/HDPE vessels[15] | Ensures a proper seal and avoids potential contamination or reaction with container materials. |

| Segregation | Store away from strong oxidizing agents, strong acids, and bases[13][17] | Prevents accidental and potentially hazardous reactions. Oxidizing agents will directly degrade the compound. |

Safe Handling Procedures

Proper handling is crucial not only for maintaining compound purity but also for ensuring laboratory safety.

-

Ventilation: Handle the solid compound exclusively in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[16][18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a laboratory coat.[13][14][18]

-

Dispensing: When weighing and dispensing, minimize the time the container is open to the atmosphere. If possible, work in a glove box or flush the container headspace with an inert gas before re-sealing.

-

Avoid Dust Generation: Handle the powder carefully to avoid creating dust.[14] In case of a spill, clean up using dry methods (e.g., sweeping or vacuuming with appropriate filters) and avoid dusting.[14]

-

Hygiene: Wash hands thoroughly after handling.[18][20] Do not eat, drink, or smoke in the handling area.[14][19]

Analytical Methods for Stability and Purity Assessment

Periodic assessment of purity is essential for quality control, especially for material that has been stored for an extended period or used in sensitive applications. Stability-indicating analytical methods are designed to separate the intact active compound from its potential degradation products.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common and effective method for purity assessment.[21] It can effectively separate this compound from its more polar (boric acid) and less polar (phenol degradation product, boroxine) impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides an orthogonal method for peak identification, confirming the mass of the parent compound and its degradation products, offering higher confidence in purity analysis.[22][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear profile of the compound and help identify major impurities. ¹¹B NMR is particularly useful for observing the equilibrium between the boronic acid and its corresponding boroxine anhydride.

Generalized Protocol: Stability-Indicating HPLC Method

This protocol describes a self-validating system for monitoring the stability of this compound over time.

Objective: To quantify the purity of this compound and detect the formation of its primary degradation product, 4-(2-hydroxyethyl)phenol.

Methodology:

-

Standard Preparation:

-

Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

If available, prepare a separate standard of the potential degradation product, 4-(2-hydroxyethyl)phenol, to confirm its retention time.

-

-

Sample Preparation:

-

Prepare a sample of the stored this compound at the same concentration as the reference standard. Ensure complete dissolution.

-

-

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Gradient: A linear gradient designed to elute the parent compound and separate it from potential impurities (e.g., 5% B to 95% B over 15-20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Column Temperature: 25-30°C.

-

-

Analysis & System Suitability:

-

Inject the reference standard multiple times to ensure system suitability (i.e., consistent retention times and peak areas).

-

Inject the sample to be tested.

-

Identify the peak for this compound based on the retention time of the reference standard.

-

Analyze the chromatogram for any additional peaks corresponding to impurities or degradation products.

-

-

Quantification:

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

Caption: Experimental workflow for a long-term stability assessment study.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally dependent on its chemical purity. Its primary vulnerabilities—oxidative deboronation and dehydration to boroxine—are well-understood and can be effectively managed. By implementing stringent storage protocols, including refrigeration under an inert and anhydrous atmosphere, and employing careful handling techniques, researchers can significantly extend the shelf-life of this reagent. Regular analytical assessment using stability-indicating methods like HPLC provides the ultimate assurance of compound integrity, ensuring the generation of reliable and reproducible scientific data.

References

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. pnas.org [pnas.org]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. laballey.com [laballey.com]

- 16. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. fishersci.com [fishersci.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-(2-Hydroxyethyl)phenylboronic Acid: Structural Information and Analogs

This technical guide provides a comprehensive overview of 4-(2-Hydroxyethyl)phenylboronic acid, its structural analogs, and their biological significance. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed structural data, insights into relevant signaling pathways, and robust experimental protocols.

Structural Information and Physicochemical Properties

This compound is an organoboron compound that has garnered interest in medicinal chemistry and materials science. Its structure features a phenyl ring substituted with a boronic acid group and a hydroxyethyl group. This unique combination of functional groups imparts specific chemical properties that are advantageous for various applications, including Suzuki-Miyaura cross-coupling reactions and interactions with biological macromolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁BO₃ | [Source 1] |

| Molecular Weight | 165.98 g/mol | [Source 1] |

| CAS Number | 137756-89-9 | [Source 1] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 359.9 °C at 760 mmHg | N/A |

| Storage Conditions | 2-8°C, under inert atmosphere | [Source 1] |

Structural Analogs of this compound

Several structural analogs of this compound have been synthesized and studied. These analogs typically vary in the nature of the substituent on the phenyl ring, leading to altered physicochemical and biological properties. A comparative summary of key analogs is presented below.

Table 2: Structural Information of this compound Analogs

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Difference |

| 4-(Hydroxymethyl)phenylboronic acid | C₇H₉BO₃ | 151.96 | 59016-93-2 | Hydroxymethyl group instead of hydroxyethyl. |

| (4-(1-Hydroxyethyl)phenyl)boronic acid | C₈H₁₁BO₃ | 165.98 | 518336-20-4 | Hydroxyl group on the α-carbon of the ethyl chain. |

| (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | C₉H₁₃BO₃ | 180.01 | 886593-45-9 | A propan-2-ol group attached to the phenyl ring. |

| 3-Isobutoxyphenylboronic acid | C₁₀H₁₅BO₃ | 194.04 | Not Available | Isobutoxy group at the meta position. |

Biological Activity and Signaling Pathways

Phenylboronic acids are recognized for their ability to interact with diols, a property that underlies their engagement with various biological targets, including carbohydrates and the active sites of certain enzymes. Notably, this class of compounds has shown significant activity as inhibitors of serine proteases and has been demonstrated to modulate signaling pathways implicated in cancer progression.

Inhibition of Serine Proteases

Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, and their dysregulation is associated with various diseases. Phenylboronic acids can act as transition-state analog inhibitors of serine proteases. The boron atom, being electron deficient, is susceptible to nucleophilic attack by the active site serine residue, forming a stable tetrahedral intermediate that inhibits the enzyme.

Table 3: Inhibitory Activity of Phenylboronic Acid Derivatives against Serine Proteases

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| Phenylboronic acid | Chymotrypsin | 1.96 x 10⁻⁴ M | N/A |

| Benzeneboronic acid | Subtilisin | 2.29 x 10⁻⁴ M | [Source 13] |

| Peptide boronic acids | α-lytic protease | Varies (potent inhibition) | [Source 12] |

Modulation of the Rho GTPase Signaling Pathway

Recent studies have highlighted the potential of phenylboronic acids to interfere with cancer cell migration and proliferation by modulating the Rho family of GTPases.[1] These small GTP-binding proteins, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers.[1] Phenylboronic acid has been shown to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells, leading to an inhibition of cell migration.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and biological evaluation of this compound and its analogs.

Synthesis of Arylboronic Acid Analogs via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds from aryl halides and arylboronic acids, catalyzed by a palladium complex.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1, 10 mL).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 85-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Serine Protease Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a serine protease using a chromogenic substrate.

Materials:

-

Serine protease (e.g., chymotrypsin, trypsin)

-

Chromogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound stock solution (in DMSO or buffer)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Reagents: Prepare working solutions of the enzyme and substrate in the assay buffer. Prepare a serial dilution of the this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of the assay buffer to each well. Add 25 µL of the inhibitor solution at various concentrations to the test wells. Add 25 µL of buffer to the control wells.

-

Enzyme Addition: Add 25 µL of the enzyme solution to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add 100 µL of the chromogenic substrate solution to all wells to initiate the reaction.

-

Measurement: Immediately measure the absorbance at the appropriate wavelength for the chromogenic product using a microplate reader. Take readings at regular intervals (e.g., every minute for 10 minutes).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Rho GTPase Activity Assay (Pull-down Assay)

This protocol outlines a method to determine the effect of this compound on the activation state of RhoA in cultured cells.

Materials:

-

Cultured cells (e.g., DU-145 prostate cancer cells)

-

This compound

-

Lysis buffer (e.g., containing MgCl₂, Tris-HCl, NaCl, and protease inhibitors)

-

RhoA activation assay kit (containing Rhotekin-RBD beads)

-

Antibodies: anti-RhoA primary antibody, HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment and reagents

Protocol:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4 °C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Pull-down: Incubate a standardized amount of protein lysate (e.g., 500 µg) with Rhotekin-RBD beads (which specifically bind to active, GTP-bound RhoA) for 1 hour at 4 °C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against RhoA, followed by an HRP-conjugated secondary antibody.

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative amount of active RhoA in treated versus untreated cells. Also, run a Western blot for total RhoA from the initial lysates to normalize the results.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in both synthetic chemistry and biomedical research. Their ability to engage in Suzuki-Miyaura coupling makes them valuable building blocks for the synthesis of complex organic molecules. Furthermore, the emerging evidence of their biological activities, particularly as enzyme inhibitors and modulators of key signaling pathways in cancer, underscores their promise as lead compounds for drug discovery. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the chemical and biological properties of these intriguing molecules. Further investigation is warranted to elucidate the specific molecular mechanisms of action and to optimize the therapeutic potential of this compound class.

References

An In-depth Technical Guide on the Fundamental Reactivity of 4-(2-Hydroxyethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethyl)phenylboronic acid is a versatile bifunctional organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a reactive boronic acid moiety and a primary alcohol, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on its participation in Suzuki-Miyaura cross-coupling reactions, oxidation, and esterification. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Introduction

Phenylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group attached to a phenyl ring. They are widely utilized in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The presence of the 2-hydroxyethyl substituent in this compound introduces a secondary functional group that can be further modified, making it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide delves into the core reactivity of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁BO₃ | |

| Molecular Weight | 165.98 g/mol | |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents such as water and alcohols | [1] |

| Storage | 2-8°C, under inert gas |

Core Reactivity

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the boronic acid and the hydroxyl group.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. This compound serves as an excellent coupling partner in these reactions.

Reaction Scheme:

Quantitative Data:

The yield of the Suzuki-Miyaura coupling reaction is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and the nature of the aryl halide. Below is a table summarizing typical yields for the coupling of phenylboronic acids with various aryl halides. While specific data for this compound is limited in publicly available literature, these values provide a general expectation of reactivity.

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | Pd(OAc)₂/dppf | K₂CO₃ | Toluene/H₂O | 95 | [2] |

| 4-Bromotoluene | Pd(OAc)₂/PPh₃ | Na₂CO₃ | DME/H₂O | 92 | [3] |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 98 | [4] |

| 4-Chlorotoluene | Pd(dba)₂/SPhos | K₃PO₄ | Toluene | 85 | [5] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [2][3]

-

To a reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a suitable base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water).

-

Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Oxidation

The boronic acid moiety is susceptible to oxidation, typically yielding the corresponding phenol. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice.[6]

Reaction Scheme:

Quantitative Data:

The oxidation of arylboronic acids with hydrogen peroxide is generally a high-yielding reaction.

| Substrate | Oxidant | Conditions | Yield (%) | Reference |

| Phenylboronic acid | H₂O₂ | Room Temp, 1 min | 99 | [6] |

| 4-Methoxyphenylboronic acid | H₂O₂ | Room Temp, 1 min | 98 | [6] |

| 4-Chlorophenylboronic acid | H₂O₂ | Room Temp, 1 min | 97 | [6] |

Experimental Protocol: General Procedure for Oxidation [6]

-

In a flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Add hydrogen peroxide (excess, e.g., 30% aqueous solution) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically rapid.

-

Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium sulfite).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography if necessary.

Esterification

Boronic acids reversibly form boronate esters with diols. This property is fundamental to their use as sensors for carbohydrates and in the development of stimuli-responsive materials. The hydroxyethyl group on this compound can also undergo esterification with carboxylic acids.

Reaction Scheme (with a diol):

Quantitative Data:

The equilibrium constants for boronate ester formation are dependent on the pH and the structure of the diol.

| Boronic Acid | Diol | Equilibrium Constant (Keq) | Reference |

| Phenylboronic Acid | Ethylene Glycol | 0.7 M⁻¹ | [7] |

| Phenylboronic Acid | Catechol | 1.3 x 10³ M⁻¹ | [7] |

| Phenylboronic Acid | Glucose | 9.1 M⁻¹ | [7] |

Experimental Protocol: General Procedure for Boronate Ester Formation with a Diol [8]

-

Dissolve this compound (1.0 equivalent) and the diol (1.0-1.2 equivalents) in an appropriate solvent (e.g., toluene, THF).

-

Add a dehydrating agent (e.g., molecular sieves, anhydrous MgSO₄) or use a Dean-Stark apparatus to remove water.

-

Stir the reaction mixture at room temperature or with heating.

-

Monitor the reaction by NMR spectroscopy or by observing the consumption of starting materials via TLC.

-

Upon reaching equilibrium, filter off the dehydrating agent and remove the solvent under reduced pressure to obtain the boronate ester.

Applications in Drug Development

The unique reactivity of this compound and its derivatives makes them valuable in drug discovery and development. A key application lies in their ability to target sialic acid, which is often overexpressed on the surface of cancer cells.[9][10]

Sialic Acid Targeting in Cancer Therapy:

Phenylboronic acid moieties can form reversible covalent bonds with the diol groups present in sialic acid residues on glycoproteins and glycolipids of cancer cell membranes. This interaction can be exploited for targeted drug delivery, where a therapeutic agent is conjugated to a phenylboronic acid-containing molecule. The acidic tumor microenvironment can further enhance this binding.[9]

This targeting strategy can increase the local concentration of the drug at the tumor site, enhancing its efficacy while minimizing systemic toxicity. The hydroxyethyl group of this compound can serve as a convenient handle for conjugating various therapeutic payloads.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis and medicinal chemistry. Its fundamental reactivity, encompassing Suzuki-Miyaura cross-coupling, oxidation, and esterification, provides access to a wide array of complex molecules. The presence of the hydroxyethyl group offers a site for further functionalization, expanding its utility in the development of targeted therapeutics and advanced materials. This guide has provided a detailed overview of its core reactivity, supported by quantitative data and experimental protocols, to empower researchers in leveraging the full potential of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sciforum.net [sciforum.net]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]